molecular formula C21H24ClN5O4S B2668720 N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1105208-49-8

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2668720
CAS No.: 1105208-49-8
M. Wt: 477.96
InChI Key: BMBGCLZORFQWQC-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazinone core fused with a substituted phenyl group and a cyclohexylsulfanyl moiety. This structural complexity suggests applications in agrochemical or pharmaceutical contexts, particularly given the prevalence of similar triazole- and pyridazine-based compounds in herbicidal and antifungal agents .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O4S/c1-30-16-11-17(31-2)15(10-14(16)22)23-19(28)12-26-21(29)27-18(24-26)8-9-20(25-27)32-13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBGCLZORFQWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclohexylsulfanyl Group: This is achieved through nucleophilic substitution reactions.

    Attachment of the Acetamide Group: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or other substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound (Reference) Aryl Group Heterocyclic Core Sulfur-Containing Group
Target Compound 5-chloro-2,4-dimethoxyphenyl Triazolo[4,3-b]pyridazinone Cyclohexylsulfanyl
573943-64-3 () 4-chloro-2-methoxy-5-methylphenyl 4H-1,2,4-triazole Ethyl-pyridinyl substitution
Flumetsulam () 2,6-difluorophenyl Triazolo[1,5-a]pyrimidine Sulfonamide
763114-31-4 () 2,4,6-trimethylphenyl Quinazolinone Chlorophenyl-thiadiazole

Observations :

  • The 5-chloro-2,4-dimethoxyphenyl group in the target compound provides steric bulk and electron modulation distinct from smaller halogens (e.g., fluorine in flumetsulam) .
  • The cyclohexylsulfanyl group increases lipophilicity compared to linear alkyl or aromatic sulfur substituents (e.g., benzylsulfanyl in 573943-43-8, ) .

Comparison :

  • Flumetsulam () employs sulfonamide coupling, whereas the target compound’s cyclohexylsulfanyl group may require thiol-ene chemistry .
  • Yields for triazolopyridazinones are typically lower (~40–60%) than triazolopyrimidines (~70–85%) due to steric hindrance .

Physicochemical and Spectroscopic Properties

Table 2: NMR Chemical Shift Trends (Adapted from )

Region Target Compound (Inferred) Compound 1 () Compound 7 ()
Region A (ppm) 7.2–7.8 7.1–7.6 7.3–7.9
Region B (ppm) 2.1–3.0 2.0–2.8 2.3–3.2

Analysis :

  • Region A (aromatic protons) shifts correlate with electron-withdrawing groups (e.g., chloro, methoxy) on the phenyl ring .
  • Region B (alkyl/cyclohexyl protons) shifts in the target compound suggest a deshielded environment due to the bulky cyclohexylsulfanyl group .

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is C20H22ClN5O3SC_{20}H_{22}ClN_{5}O_{3}S, and it features a chloro-substituted dimethoxyphenyl moiety linked to a triazolopyridazine scaffold.

Key Structural Features:

  • Chloro Group: Enhances lipophilicity and may contribute to bioactivity.
  • Dimethoxy Phenyl Ring: Potentially involved in receptor binding.
  • Triazolo-Pyridazine Core: Known for diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs possess various biological activities, including antifungal, antibacterial, and anticancer effects. The following sections summarize the findings related to the specific activities of this compound.

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer potential:

  • Research on benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. Modifications to the core structure significantly enhanced their anticancer activity against non-small cell lung cancer .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases:

  • A related study indicated that certain triazole derivatives exhibited high radical scavenging activity through the DPPH assay, suggesting that modifications in the structure could enhance antioxidant capabilities .

Case Studies

  • Antifungal Study (Compound 3d):
    • Inhibition of Gibberella zeae was reported at 60.5% with related compounds showing promising antifungal activity.
    • The structural similarity of these compounds suggests potential efficacy for this compound in similar assays.
  • Anticancer Evaluation:
    • Compounds structurally related to this acetamide have shown selective cytotoxicity against various cancer cell lines. These findings underscore the need for further investigation into the specific anticancer mechanisms of this compound.

Data Tables

Activity Type Related Compounds Inhibition (%)/Effect
Antifungal5-Chloro Pyridazine DerivativesUp to 60% against Gibberella zeae
AnticancerBenzothiazole DerivativesInduced apoptosis in lung cancer cells
AntioxidantTriazole DerivativesHigh DPPH scavenging activity

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